Scaffold Multiplexing: One Core, Multiple Validated Target Classes
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been independently validated as a productive core for developing potent ligands across at least four distinct target classes, a breadth of applications not demonstrated for closely related spiropiperidine-4-ones or spirooxindoles. In DOR agonism, the most potent derivative exhibited selectivity over 167 other GPCRs [1]. For HIF PHD inhibition, the spirohydantoin class achieved nanomolar pan-PHD inhibitory activity after SAR optimization from an initial spiroindole hit [2]. For PLD inhibition, dual PLD1/PLD2 inhibitor ML299 achieved IC50 values of 6 nM (PLD1) and 20 nM (PLD2) [3].
| Evidence Dimension | Number of validated target classes for the core scaffold |
|---|---|
| Target Compound Data | 1,3,8-Triazaspiro[4.5]decane-2,4-dione scaffold validated for DOR, HIF PHD1-3, PLD1/2, and IDO/TDO (4 target classes) |
| Comparator Or Baseline | Spirooxindole core: primarily validated for HIF PHD inhibition only; Spiropiperidine-4-one core: primarily validated for opioid receptor modulation (1-2 target classes each) |
| Quantified Difference | At least 2-4× greater target class breadth versus comparator spirocyclic scaffolds |
| Conditions | Literature survey of peer-reviewed publications and patents (2005-2024) |
Why This Matters
A scaffold with demonstrated multiplexed target engagement reduces the risk of screening library investment by providing a single core around which multiple project-specific SAR campaigns can be designed.
- [1] Meqbil YJ, Aguilar J, Blaine AT, Chen L, Cassell RJ, Pradhan AA, van Rijn RM. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. J Pharmacol Exp Ther. 2024;389(3):301-309. View Source
- [2] Vachal P, Miao S, Pierce JM, et al. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. J Med Chem. 2012;55(7):2945-2959. View Source
- [3] O'Reilly MC, Scott SA, Brown KA, et al. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells. J Med Chem. 2013;56(6):2695-2699. View Source
